

# Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazole

Cat. No.: B157041

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **1-(4-Bromophenyl)imidazole** and Its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of **1-(4-bromophenyl)imidazole** and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes a compilation of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of experimental workflows.

## Introduction to 1-(4-Bromophenyl)imidazole Derivatives

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a 4-bromophenyl group to the imidazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further functionalization. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data and synthetic methodologies for several **1-(4-bromophenyl)imidazole** derivatives.

# Crystal Structure Data of 1-(4-Bromophenyl)imidazole Derivatives

The following tables summarize the crystallographic data for various derivatives of **1-(4-bromophenyl)imidazole**. These data have been compiled from published research articles and provide a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for **1-(4-Bromophenyl)imidazole** Derivatives

| Co | Che | mp  | mic | Cry | Spa | oun | al  | stal | ce | a | b | c | α | β (°) | γ (°) | V<br>(Å <sup>3</sup> ) | Z | Ref. |
|----|-----|-----|-----|-----|-----|-----|-----|------|----|---|---|---|---|-------|-------|------------------------|---|------|
| d  | For | Sys | Gro | (Å) | (Å) | (Å) | (°) |      |    |   |   |   |   |       |       |                        |   |      |
| Na | mul | tem | up  |     |     |     |     |      |    |   |   |   |   |       |       |                        |   |      |
| me | a   |     |     |     |     |     |     |      |    |   |   |   |   |       |       |                        |   |      |

|       |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
|-------|-----------------------------|--------|-----|------|------|------|------|------|------|------|---|--|--|-----|---|-----|--|
| 1-    |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| (4-   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| bro   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| mop   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| hen   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| yl)-2 |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| -(2-  |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| met   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| hyl-  | C <sub>12</sub>             | Orth   |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| 4-    | H <sub>11</sub>             | orho   | Pbc | 8.21 | 11.4 | 28.7 |      |      |      |      |   |  |  |     |   |     |  |
| nitro | BrN                         | mbi    | a   | 67(7 | 19(1 | 50(2 | 90   | 90   | 90   |      |   |  |  | 269 | 8 | [1] |  |
| -1H-  | <sup>4</sup> O <sub>3</sub> | c      |     | )    | )    | )    |      |      |      |      |   |  |  | 7.5 |   |     |  |
| imid  |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| azol  |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| -1-   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| yl)et |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| han   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| one   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| oxi   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| me    |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| 2-    | C <sub>23</sub>             | Tricli | P-1 | 8.84 | 9.85 | 13.0 | 80.7 | 87.0 | 73.1 | 106  | 2 |  |  | [2] |   |     |  |
| [(E)- | H <sub>19</sub>             | nic    |     | 31(5 | 23(6 | 163( | 01(2 | 58(2 | 34(2 | 9.25 |   |  |  |     |   |     |  |
| 2-    | BrN                         |        |     | )    | )    | 8)   | )    | )    | )    | (11) |   |  |  |     |   |     |  |
| (4-   | <sup>4</sup> O <sub>2</sub> |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| bro   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| mop   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| hen   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| yl)di |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| aze   |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |
| n-1-  |                             |        |     |      |      |      |      |      |      |      |   |  |  |     |   |     |  |

yl]-4

,5-

bis(

4-

met

hox

yph

enyl

)-1H

-

imid

azol

e

2-

(4-

Bro

mop

hen

yl)-1

-(3-

fluor

o-4- C<sub>30</sub>met H<sub>22</sub>

Mon

oclin

P2<sub>1</sub>/

c

10.3

84(1

18.0

08(2

13.5

67(1

90

90

109.

13(1

90

90

239

7.8(

4

hylp BrF

ic

)

)

)

)

)

)

)

hen N<sub>2</sub>

yl)-4

,5-

diph

enyl

-1H-

imid

azol

e

---

|       |                 |       |                   |      |      |      |    |      |    |      |   |
|-------|-----------------|-------|-------------------|------|------|------|----|------|----|------|---|
| 2,4-  |                 |       |                   |      |      |      |    |      |    |      |   |
| Bis(  |                 |       |                   |      |      |      |    |      |    |      |   |
| 4-    |                 |       |                   |      |      |      |    |      |    |      |   |
| bro   |                 |       |                   |      |      |      |    |      |    |      |   |
| mop   | C <sub>15</sub> | Mon   | P2 <sub>1</sub> / | 12.3 | 5.67 | 20.8 |    | 105. |    | 141  |   |
| hen   | H <sub>10</sub> | oclin | c                 | 45(3 | 8(1) | 90(4 | 90 | 45(2 | 90 | 0.1( | 4 |
| yl)-1 | Br <sub>2</sub> | ic    | )                 | )    | )    | )    | )  | )    |    | 5)   |   |
|       | N <sub>2</sub>  |       |                   |      |      |      |    |      |    |      |   |
| H-    |                 |       |                   |      |      |      |    |      |    |      |   |
| imid  |                 |       |                   |      |      |      |    |      |    |      |   |
| azol  |                 |       |                   |      |      |      |    |      |    |      |   |
| e     |                 |       |                   |      |      |      |    |      |    |      |   |

---

|       |                 |       |                   |      |      |      |    |      |    |      |   |
|-------|-----------------|-------|-------------------|------|------|------|----|------|----|------|---|
| 4-    |                 |       |                   |      |      |      |    |      |    |      |   |
| (4-   |                 |       |                   |      |      |      |    |      |    |      |   |
| Bro   |                 |       |                   |      |      |      |    |      |    |      |   |
| mop   |                 |       |                   |      |      |      |    |      |    |      |   |
| hen   |                 |       |                   |      |      |      |    |      |    |      |   |
| yl)-2 | C <sub>15</sub> | Mon   | P2 <sub>1</sub> / | 12.2 | 5.71 | 19.0 |    | 106. |    | 128  |   |
| -     | H <sub>11</sub> | oclin | c                 | 89(2 | 2(1) | 11(4 | 90 | 12(1 | 90 | 1.3( | 4 |
| phe   | BrN             | ic    | )                 | )    | )    | )    | )  | )    |    | 4)   |   |
| nyl-  | <sub>2</sub>    |       |                   |      |      |      |    |      |    |      |   |
| 1H-   |                 |       |                   |      |      |      |    |      |    |      |   |
| imid  |                 |       |                   |      |      |      |    |      |    |      |   |
| azol  |                 |       |                   |      |      |      |    |      |    |      |   |
| e     |                 |       |                   |      |      |      |    |      |    |      |   |

---

|       |                 |       |                   |      |      |      |    |      |    |      |   |
|-------|-----------------|-------|-------------------|------|------|------|----|------|----|------|---|
| 4-    | C <sub>15</sub> | Mon   | P2 <sub>1</sub> / | 12.3 | 5.68 | 19.9 | 90 | 105. | 90 | 134  | 4 |
| (4-   | H <sub>10</sub> | oclin | c                 | 12(2 | 9(1) | 89(4 |    | 78(1 |    | 9.1( |   |
| Bro   | BrCl            | ic    | )                 | )    | )    | )    | )  | )    |    | 4)   |   |
| mop   | N <sub>2</sub>  |       |                   |      |      |      |    |      |    |      |   |
| hen   |                 |       |                   |      |      |      |    |      |    |      |   |
| yl)-2 |                 |       |                   |      |      |      |    |      |    |      |   |
| -(4-  |                 |       |                   |      |      |      |    |      |    |      |   |
| chlo  |                 |       |                   |      |      |      |    |      |    |      |   |
| roph  |                 |       |                   |      |      |      |    |      |    |      |   |
| enyl  |                 |       |                   |      |      |      |    |      |    |      |   |
| )-1H  |                 |       |                   |      |      |      |    |      |    |      |   |
| -     |                 |       |                   |      |      |      |    |      |    |      |   |

imid  
azol  
e

---

1-  
Ben  
zyl-  
4-  
(4-  
bro

|       |                 |       |                   |      |      |      |    |      |    |      |
|-------|-----------------|-------|-------------------|------|------|------|----|------|----|------|
| mop   | $C_{22}$        | Mon   | P2 <sub>1</sub> / | 10.8 | 12.5 | 13.6 |    | 109. |    | 175  |
| hen   | H <sub>17</sub> | oclin | n                 | 56(2 | 43(3 | 87(3 | 90 | 87(2 | 90 | 1.5( |
| yl)-2 | BrN             | ic    | )                 | )    | )    | )    | )  | )    | )  | 4    |
| -     | 2               |       |                   |      |      |      |    |      |    | 7)   |

phe  
nyl-  
1H-  
imid  
azol  
e

---

## Experimental Protocols

Detailed methodologies for the synthesis and crystallization of key **1-(4-bromophenyl)imidazole** derivatives are provided below. These protocols are essential for reproducing the synthesis of these compounds for further research.

### Synthesis and Crystallization of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime[1]

Synthesis of the intermediate:

- A mixture of 2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) is prepared in 20 ml of ethanol.
- The mixture is stirred for several minutes at 85 °C in the presence of K<sub>2</sub>CO<sub>3</sub> and tetrabutylammonium bromide (TBAB) as catalysts.

- The resulting precipitate is filtered and purified by recrystallization to obtain a white powder.

Synthesis of the final product and crystallization:

- The purified white product is mixed with six equivalents of hydroxylamine hydrochloride in ethanol.
- $K_2CO_3$  is added as a catalyst.
- The mixture is stirred under reflux for 2 hours.
- Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air.

## Synthesis and Crystallization of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]

This compound is synthesized via an azo coupling reaction.

- 3,4-bis(4-methoxyphenyl)imidazole is reacted with 4-bromophenyldiazonium tetrafluoroborate.
- The product is purified and single crystals are grown for X-ray diffraction analysis. Data for the crystal structure was collected at 120 K.

## General Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free synthesis method for 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization of vinyl azides with amidines. While not specific to **1-(4-bromophenyl)imidazole**, this general protocol can be adapted for derivatives.

## Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of **1-(4-bromophenyl)imidazole** derivatives.

# Workflow for the Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime.

## General Workflow for Azo Coupling Reaction

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of azo-coupled imidazole derivatives.

## Conclusion

The crystal structures of **1-(4-bromophenyl)imidazole** derivatives reveal a diversity of molecular conformations and packing arrangements, influenced by the nature and position of substituents on the imidazole and phenyl rings. The provided crystallographic data serves as a valuable resource for computational modeling and understanding intermolecular interactions that govern the solid-state properties of these compounds. The detailed experimental protocols

offer a practical guide for the synthesis of these molecules, enabling further exploration of their therapeutic potential. This guide provides a foundational dataset for researchers working on the development of novel imidazole-based therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157041#crystal-structure-of-1-4-bromophenyl-imidazole-and-its-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)